Ethylxanthate

説明

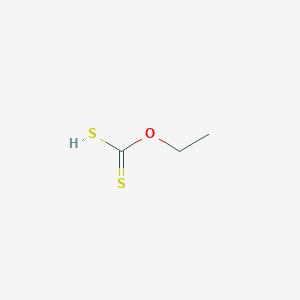

Structure

3D Structure

特性

IUPAC Name |

ethoxymethanedithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS2/c1-2-4-3(5)6/h2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOODBUHSVUZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

140-89-6 (potassium salt), 140-90-9 (hydrochloride salt) | |

| Record name | Ethylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045063 | |

| Record name | O-Ethyl hydrogen carbonodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] | |

| Record name | Ethylxanthate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN WATER | |

| Record name | ETHYLXANTHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

151-01-9 | |

| Record name | Ethyl xanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonodithioic acid, O-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | O-Ethyl hydrogen carbonodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ethyl hydrogen dithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLXANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7B55M6MK1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLXANTHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FREEZING POINT -53 °C | |

| Record name | ETHYLXANTHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Laboratory Synthesis of Potassium Ethyl Xanthate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory-scale synthesis of potassium ethyl xanthate (KEX). The document outlines the fundamental chemical principles, detailed experimental protocols, and critical safety considerations. Quantitative data is presented in structured tables for clarity, and a visual representation of the experimental workflow is provided to facilitate understanding.

Introduction

Potassium ethyl xanthate (CH₃CH₂OCS₂K) is an organosulfur compound that presents as a pale yellow powder.[1] It is widely utilized in the mining industry as a flotation agent for the separation of sulfide ores.[1] In the context of pharmaceutical and drug development, KEX serves as a versatile reagent for introducing sulfur-containing moieties into organic molecules, a common feature in many therapeutic agents. The synthesis of KEX is a well-established process involving the reaction of an alcohol with carbon disulfide in the presence of a strong base.[2]

Chemical Reaction and Mechanism

The synthesis of potassium ethyl xanthate proceeds through the reaction of potassium hydroxide with ethanol to form potassium ethoxide. This is followed by the nucleophilic addition of the ethoxide to carbon disulfide.[3]

Overall Reaction:

CH₃CH₂OH + CS₂ + KOH → CH₃CH₂OCS₂K + H₂O[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of potassium ethyl xanthate.

Table 1: Synthesis Parameters and Product Purity

| Parameter | Value | Reference |

| Reactant Molar Ratio | 1:1:1 (Ethanol:KOH:CS₂) | [4] |

| Reaction Temperature | 0-5 °C (Ice Bath) or 30-35 °C | [2][5] |

| Reaction Time | 30-60 minutes post-CS₂ addition or 120 minutes | [2][5] |

| Purity (Grade) | >90% | [4] |

Table 2: Spectroscopic Data for Product Characterization

| Analysis | Peak/Shift | Assignment | Reference |

| ¹H NMR | ~1.37 ppm (triplet) | Methyl protons (-CH₃) | [3][4] |

| ~4.45 ppm (quartet) | Methylene protons (-CH₂) | [3][4] | |

| FTIR (cm⁻¹) | 1147-1006 | C=S and O-CS vibrations | [4] |

| 1117 | Asymmetric C-O-C stretch | [3] | |

| 1046 | Asymmetric CS₂ stretch | [3] |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory synthesis of potassium ethyl xanthate.

4.1. Materials and Reagents

-

Absolute Ethanol (C₂H₅OH)

-

Potassium Hydroxide (KOH)

-

Carbon Disulfide (CS₂)

-

Anhydrous Diethyl Ether ((C₂H₅)₂O)

-

Acetone (for recrystallization)

4.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter flask

-

Vacuum desiccator or vacuum oven

4.3. Synthesis Procedure

-

Preparation of Alcoholic Potassium Hydroxide: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve a specific molar amount of potassium hydroxide in absolute ethanol with continuous stirring.[2]

-

Addition of Carbon Disulfide: Once the potassium hydroxide is completely dissolved and the solution is cooled, slowly add an equimolar amount of carbon disulfide dropwise using a dropping funnel while maintaining vigorous stirring. The temperature should be kept low during this addition.[2]

-

Reaction: A pale yellow precipitate of potassium ethyl xanthate will form. Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.[2]

-

Isolation of Crude Product: Collect the pale yellow precipitate by vacuum filtration using a Büchner funnel.[2]

-

Washing: Wash the collected solid several times with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.[2]

4.4. Purification by Recrystallization

-

Dissolution: Transfer the crude potassium ethyl xanthate to an Erlenmeyer flask. In a separate beaker, gently heat acetone. Add the minimum amount of hot acetone to the crude product until it is fully dissolved.

-

Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to induce crystallization.[6]

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration.

-

Final Wash: Wash the crystals on the filter paper with a small amount of ice-cold acetone.[6]

4.5. Drying

Dry the purified potassium ethyl xanthate powder under vacuum in a desiccator or a vacuum oven to remove any residual solvent.[2][6]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Carbon disulfide is highly flammable and toxic. Avoid inhalation and contact with skin.

-

Potassium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction is exothermic; therefore, cooling is necessary to control the reaction rate.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the synthesis of potassium ethyl xanthate.

Caption: Chemical signaling pathway for potassium ethyl xanthate formation.

References

An In-depth Technical Guide to the Molecular Geometry of the Ethylxanthate Anion

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The ethylxanthate anion (C₂H₅OCS₂⁻) is an organosulfur compound of significant interest in both industrial processes, such as mineral flotation, and in the synthesis of complex organic molecules. Its functionality is intrinsically linked to its three-dimensional structure. This guide provides a comprehensive overview of the molecular geometry of the this compound anion, drawing upon both experimental data from crystallographic studies of related compounds and theoretical calculations using Density Functional Theory (DFT). Detailed experimental and computational protocols are provided to enable the replication and further investigation of its structural properties.

Molecular Geometry

The molecular structure of the this compound anion is characterized by a planar dithiocarbonate core and a flexible ethyl group. The negative charge is delocalized across the two sulfur atoms, influencing the bond lengths and angles within this core.

Quantitative Geometric Parameters

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) | Method |

| Bond Lengths | ||||||

| C1-S1 | C1 | S1 | ~1.65 Å | X-ray Crystallography[1] | ||

| C1-S2 | C1 | S2 | ~1.65 Å | X-ray Crystallography[1] | ||

| C1-O1 | C1 | O1 | ~1.38 Å | X-ray Crystallography[1] | ||

| O1-C2 | O1 | C2 | See Note 1 | DFT Calculation[2] | ||

| C2-C3 | C2 | C3 | See Note 1 | DFT Calculation[2] | ||

| Bond Angles | ||||||

| S1-C1-S2 | S1 | C1 | S2 | See Note 2 | DFT Calculation[2] | |

| S1-C1-O1 | S1 | C1 | O1 | See Note 2 | DFT Calculation[2] | |

| S2-C1-O1 | S2 | C1 | O1 | See Note 2 | DFT Calculation[2] | |

| C1-O1-C2 | C1 | O1 | C2 | See Note 2 | DFT Calculation[2] | |

| O1-C2-C3 | O1 | C2 | C3 | See Note 2 | DFT Calculation[2] | |

| Torsional Angles | ||||||

| S1-C1-O1-C2 | S1 | C1 | O1 | C2 | See Note 3 | DFT Calculation[2] |

| C1-O1-C2-C3 | C1 | O1 | C2 | C3 | See Note 3 | DFT Calculation[2] |

Note 1: Specific bond lengths for the ethyl group (O1-C2 and C2-C3) are best determined through computational modeling as they can be influenced by the crystalline environment in experimental studies. Note 2: Precise bond angles are derived from DFT calculations, which indicate a planar geometry for the OCS₂ core due to sp² hybridization of the central carbon atom.[2] Note 3: Torsional angles define the conformation of the ethyl group relative to the planar dithiocarbonate core. The most stable conformation is typically determined via computational energy minimization.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of the this compound anion with atom numbering corresponding to the data table.

Caption: Ball-and-stick model of the this compound anion.

Experimental and Computational Protocols

The determination of the molecular geometry of the this compound anion relies on two primary methodologies: single-crystal X-ray diffraction for solid-state analysis and Density Functional Theory (DFT) for computational modeling.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline sample of a xanthate salt.

Methodology Workflow:

Caption: Workflow for single-crystal X-ray diffraction.

Detailed Steps:

-

Crystal Growth:

-

Synthesize and purify the desired xanthate salt (e.g., potassium this compound).

-

Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in all dimensions) using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and may require screening.

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a high-quality crystal that is clear, has well-defined faces, and is free of cracks or defects.

-

Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Apply corrections for absorption, Lorentz, and polarization effects.

-

Determine the unit cell parameters and space group of the crystal.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.

-

Locate and refine the positions of hydrogen atoms.

-

The final refined structure should have low R-factors and a good-of-fit value.

-

Computational Protocol: Density Functional Theory (DFT) Geometry Optimization

DFT calculations are a powerful tool for determining the geometry of molecules in the gas phase, providing a valuable complement to solid-state experimental data.

Objective: To calculate the lowest energy (most stable) geometry of the this compound anion and to obtain a complete set of bond lengths, bond angles, and torsional angles.

Methodology Workflow:

References

The Golden Touch of Sulfur: A Technical Guide to the Discovery and Chemistry of Xanthate Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

First isolated in 1823, xanthate compounds have evolved from a chemical curiosity to indispensable reagents in a multitude of industrial and synthetic processes. Their unique properties, stemming from the dithiocarbonate functional group, have positioned them as powerful tools in fields ranging from mineral processing to polymer and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and core chemical principles of xanthate compounds. It details key experimental protocols for their synthesis and highlights their application in pivotal organic reactions and polymerization techniques. Furthermore, this guide summarizes the quantitative properties of common xanthates and visualizes the fundamental chemical pathways and workflows in which they are central players, offering a comprehensive resource for researchers and professionals.

A Historical Overview: From a Yellow Precipitate to Industrial Prominence

The journey of xanthate compounds began in 1823 with the Danish chemist William Christopher Zeise.[1][2][3] While investigating the reaction of carbon disulfide with alkoxides, he observed the formation of brightly colored salts.[4][5][6] Noting their characteristic yellow hue, he named them "xanthates," derived from the Greek word xanthos, meaning yellow or golden.[1][5][7] For nearly a century, xanthates remained largely a laboratory curiosity, finding limited use as insecticides and in the vulcanization of rubber.[8]

The turn of the 20th century, however, marked a significant turning point. In 1922, Cornelius H. Keller, a chemist in San Francisco, recognized the potential of xanthates as collectors in the froth flotation process for the separation of sulfide minerals.[8] This application, patented in 1925, revolutionized the mining industry, enabling the efficient extraction of valuable metals from low-grade ores.[8] The introduction of xanthates is considered a momentous event in the "golden age of flotation."[8]

Simultaneously, the unique reactivity of the xanthate group was being explored in the realm of organic synthesis. The development of reactions such as the Chugaev elimination, first reported by Lev Aleksandrovich Chugaev in 1899, and later the Barton-McCombie deoxygenation, demonstrated the utility of xanthates in the controlled formation of alkenes and the deoxygenation of alcohols, respectively.[2][8] More recently, the advent of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has highlighted the role of xanthates in controlling radical polymerization processes, enabling the synthesis of well-defined polymers with complex architectures.[9][10][11]

The Chemistry of Xanthates: Synthesis and Properties

Xanthates are organosulfur compounds that are salts or esters of xanthic acid. The general formula for a xanthate salt is ROCS₂⁻M⁺, where R is an organic group and M is a metal cation, typically sodium or potassium.[3]

The Xanthation Reaction: Synthesis of Xanthate Salts

The primary method for synthesizing xanthate salts is through a process known as xanthation . This reaction involves the treatment of an alcohol with carbon disulfide in the presence of a strong base, such as sodium or potassium hydroxide.[1][12] The base first deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the carbon disulfide.

Logical Relationship: The Xanthation Process

Caption: A diagram illustrating the key steps in the xanthation reaction for the synthesis of xanthate salts.

Physical and Chemical Properties of Common Xanthates

The properties of xanthates, such as their solubility and collecting power in flotation, are influenced by the nature of the alkyl group (R). Generally, as the length of the hydrocarbon chain increases, the collecting power of the xanthate in flotation also increases, but its solubility in water decreases.[13][14]

| Xanthate Salt | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility |

| Sodium Ethyl Xanthate (SEX) | C₂H₅OCS₂Na | 144.19 | 182–256 (decomposes) | 110 - 460 g/L |

| Potassium Ethyl Xanthate (KEX) | C₂H₅OCS₂K | 160.3 | >300 (decomposes) | High |

| Sodium Isopropyl Xanthate (SIPX) | (CH₃)₂CHOCS₂Na | 158.23 | Decomposes | 110 - 460 g/L |

| Sodium Isobutyl Xanthate (SIBX) | (CH₃)₂CHCH₂OCS₂Na | 172.26 | Decomposes | 110 - 460 g/L |

| Potassium Amyl Xanthate (PAX) | C₅H₁₁OCS₂K | 202.38 | Decomposes | 110 - 460 g/L |

Note: Data compiled from various sources.[15][16] Melting points are often accompanied by decomposition. Water solubility varies with temperature.

Experimental Protocols

Synthesis of Potassium Ethyl Xanthate (KEX)

This protocol describes a common laboratory-scale synthesis of potassium ethyl xanthate.

Materials:

-

Ethanol, absolute

-

Potassium hydroxide (KOH) pellets

-

Carbon disulfide (CS₂)

-

Diethyl ether, anhydrous

-

Ice bath

-

Magnetic stirrer and stir bar

-

Flask

-

Vacuum filtration apparatus

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve a specific molar amount of potassium hydroxide in absolute ethanol with stirring.[17]

-

Once the KOH is fully dissolved and the solution has cooled, slowly add an equimolar amount of carbon disulfide dropwise while maintaining vigorous stirring. The temperature should be kept low during this addition.[17]

-

A pale yellow precipitate of potassium ethyl xanthate will form.[17]

-

Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.[17]

-

Collect the precipitate by vacuum filtration.

-

Wash the product several times with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.[17]

-

Dry the purified potassium ethyl xanthate powder under a vacuum.[17]

Synthesis of a Xanthate Ester for the Chugaev Elimination

This protocol outlines the synthesis of a xanthate ester from an alcohol, a common precursor for the Chugaev elimination.

Materials:

-

Alcohol containing a β-hydrogen

-

Sodium hydride (NaH) or other suitable base

-

Carbon disulfide (CS₂)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF) or other suitable solvent

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the alcohol in anhydrous THF under an inert atmosphere.

-

Carefully add sodium hydride to the solution to form the sodium alkoxide.

-

Cool the mixture and slowly add carbon disulfide to form the sodium xanthate salt.

-

Add methyl iodide to the reaction mixture to alkylate the xanthate salt, forming the S-methyl xanthate ester.[5]

-

The reaction is typically monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the xanthate ester is extracted and purified, often by column chromatography.

Applications in Organic Synthesis and Polymer Chemistry

The Chugaev Elimination

The Chugaev elimination is a thermal decomposition of a xanthate ester to form an alkene.[1][2][4] This reaction proceeds through a concerted, cyclic transition state, resulting in a syn-elimination.[1][6] It is a valuable method for the dehydration of alcohols under relatively mild conditions compared to other pyrolysis reactions.[2]

Experimental Workflow: The Chugaev Elimination

Caption: A flowchart of the Chugaev elimination, from the starting alcohol to the final alkene product.

The Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a radical-mediated reaction that removes a hydroxyl group from an alcohol.[8][18][19] The alcohol is first converted to a thiocarbonyl derivative, typically a xanthate.[20] Treatment with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride) leads to the formation of the deoxygenated product.[20]

Signaling Pathway: Barton-McCombie Deoxygenation Mechanism

Caption: The radical chain mechanism of the Barton-McCombie deoxygenation.

RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a type of controlled radical polymerization that utilizes a thiocarbonylthio compound, known as a RAFT agent, to mediate the polymerization. Xanthates are a class of RAFT agents.[10][11][21] The RAFT mechanism allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Experimental Workflow: RAFT Polymerization

Caption: A simplified workflow of RAFT polymerization mediated by a xanthate agent.

Xanthates in Drug Development

While the purine alkaloid xanthine and its derivatives (caffeine, theophylline) are well-established scaffolds in drug development, the application of xanthate compounds in this field is more specialized.[22] Xanthates are primarily utilized as synthetic intermediates for the creation of sulfur-containing heterocyclic compounds, which are important pharmacophores in many therapeutic agents.[7]

One notable example of a xanthate derivative with direct biological activity is tricyclodecan-9-yl-xanthogenate (D609). Research has shown that D609 exhibits antiviral properties and can inhibit certain protein kinases, such as HSV-1 encoded protein kinase (US3 PK) and, to a lesser extent, protein kinase C (PKC).[7][16] This suggests a potential, albeit less explored, role for xanthate derivatives in modulating cellular signaling pathways.

Conclusion

From their serendipitous discovery over two centuries ago, xanthate compounds have carved a significant niche in the landscape of chemistry. Their journey from a simple yellow precipitate to a cornerstone of industrial mineral processing and a versatile tool in advanced organic synthesis and polymer chemistry is a testament to the enduring power of fundamental chemical discovery. For researchers and professionals in drug development and other scientific disciplines, a thorough understanding of the history, synthesis, and reactivity of xanthates provides a valuable foundation for innovation and the development of new technologies. The continued exploration of these fascinating sulfur-containing compounds promises to unlock further applications in the years to come.

References

- 1. Chugaev Elimination: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Chugaev elimination - Wikipedia [en.wikipedia.org]

- 3. Xanthate - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scienceinfo.com [scienceinfo.com]

- 6. chemistry-reaction.com [chemistry-reaction.com]

- 7. benchchem.com [benchchem.com]

- 8. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 9. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. α-Amido Trifluoromethyl Xanthates: A New Class of RAFT/MADIX Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scirp.org [scirp.org]

- 13. mdpi.com [mdpi.com]

- 14. The Application of Xanthate in Froth Flotation Process [cnlitereagent.com]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. Essentiality, Fate, Ecotoxicity, and Health Effects of Xanthates and Xanthates Based-Compounds—A Review [scirp.org]

- 17. benchchem.com [benchchem.com]

- 18. studylib.net [studylib.net]

- 19. grokipedia.com [grokipedia.com]

- 20. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 21. prezi.com [prezi.com]

- 22. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Ethyl Xanthate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ethyl Xanthate (SEX), an organosulfur compound with the chemical formula CH₃CH₂OCS₂Na, is a pale yellow powder widely utilized in the mining industry as a flotation agent for the separation of sulfide ores.[1][2][3] Its effectiveness stems from its specific interactions with mineral surfaces, a property governed by its distinct physical and chemical characteristics. This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium ethyl xanthate, detailed experimental protocols for their determination, and visualizations of key chemical processes.

Physical Properties of Sodium Ethyl Xanthate

Sodium ethyl xanthate is a pale yellow, amorphous powder with a disagreeable odor, primarily due to the presence of trace amounts of carbon disulfide, a decomposition product.[3] It is typically obtained as a dihydrate.[1] The solid is non-volatile at 25°C but will decompose into volatile compounds upon heating.[3]

Table 1: Quantitative Physical Properties of Sodium Ethyl Xanthate

| Property | Value | Reference(s) |

| Molar Mass | 144.18 g/mol | [1] |

| Appearance | Pale yellow powder or pellets | [1][4][5] |

| Density | 1.263 g/cm³ | [1] |

| Melting Point | 182 to 256 °C (decomposes) | [1][3] |

| Solubility in Water | 450 g/L (at 10 °C) | [1] |

| Autoignition Temperature | 250 °C | [1] |

| UV Absorption Maximum | 300 nm | [1] |

| Infrared Absorption Peaks | 1179, 1160, 1115, 1085 cm⁻¹ | [1] |

Chemical Properties and Reactions of Sodium Ethyl Xanthate

Sodium ethyl xanthate's utility and handling considerations are dictated by its chemical reactivity. It is the conjugate base of the strong ethyl xanthic acid (pKa of 1.6).[1] Its aqueous solutions are stable at high pH but undergo rapid hydrolysis at a pH below 9 at 25°C.[1]

Synthesis

Sodium ethyl xanthate is commercially produced through the reaction of carbon disulfide with sodium hydroxide and ethanol.[2][6] The process is typically a closed, batch-type reaction.[6]

Decomposition

On standing or upon heating, sodium ethyl xanthate decomposes to form other products, including carbon disulfide (CS₂), hydrogen sulfide (H₂S), and alcohols.[6] The rate of decomposition increases with increasing temperature and decreasing concentration in aqueous solutions.[6] In acidic or neutral conditions, the primary decomposition products are carbon disulfide and the corresponding alcohol.[7]

The hydrolysis reaction in the presence of acid is as follows: C₂H₅OCS₂Na + H⁺ → C₂H₅OH + CS₂ + Na⁺[1]

Oxidation

Sodium ethyl xanthate can be oxidized to form diethyl dixanthogen disulfide. This reaction is a key aspect of its role in flotation.[1]

The oxidation reaction is as follows: 4C₂H₅OCS₂Na + 2H₂O + O₂ → 2(C₂H₅OCS₂)₂ + 4NaOH[1]

Experimental Protocols

Determination of Water Solubility (Based on OECD Guideline 105)

The water solubility of sodium ethyl xanthate can be determined using the flask method, suitable for substances with solubilities above 10⁻² g/L.[8]

-

Preparation of a Saturated Solution: An excess amount of solid sodium ethyl xanthate is added to a flask containing distilled water.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 10 °C) for a sufficient time to reach equilibrium. This can be determined by taking measurements at different time intervals until the concentration of the dissolved substance remains constant.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of sodium ethyl xanthate in the clear aqueous phase is determined by a suitable analytical method, such as UV-Vis spectrophotometry at its absorption maximum of 300 nm.[1][3]

Determination of Melting Point (Based on ASTM E324)

The melting point of sodium ethyl xanthate can be determined using the capillary tube method.[9][10]

-

Sample Preparation: A small amount of finely powdered, dry sodium ethyl xanthate is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance begins to melt (initial melting point) and the temperature at which it is completely molten (final melting point) are recorded. It is important to note that sodium ethyl xanthate decomposes over its melting range.[1][3]

Synthesis of Sodium Ethyl Xanthate

The following is a laboratory-scale synthesis protocol:

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Reactant Addition: Sodium hydroxide is dissolved in a minimal amount of water in the flask. A mixture of ethanol and a solvent like xylene is then added.

-

Heating and Stirring: The mixture is heated and stirred to form sodium ethoxide.

-

Carbon Disulfide Addition: Carbon disulfide is added dropwise to the reaction mixture while maintaining a controlled temperature.

-

Product Formation: The reaction results in the formation of sodium ethyl xanthate, which precipitates from the solvent.

-

Isolation: The product is isolated by filtration, washed, and dried.

Froth Flotation of Sulfide Ores

This protocol outlines the general steps for using sodium ethyl xanthate as a collector in the froth flotation of copper sulfide ores.

-

Ore Preparation: The ore is crushed and ground to a fine powder to liberate the mineral particles.

-

Pulp Formation: The ground ore is mixed with water in a flotation cell to form a slurry or pulp.

-

pH Adjustment: The pH of the pulp is adjusted to the desired alkaline range using a regulator like lime.

-

Collector Addition: A solution of sodium ethyl xanthate is added to the pulp. The mixture is conditioned for a period to allow the collector to adsorb onto the sulfide mineral surfaces.

-

Frother Addition: A frothing agent is added to create a stable froth.

-

Aeration: Air is introduced into the flotation cell to generate bubbles.

-

Flotation: The hydrophobic mineral particles, coated with xanthate, attach to the air bubbles and rise to the surface, forming a mineral-rich froth.

-

Concentrate Collection: The froth is skimmed off as the concentrate, which is then dewatered and further processed.

Visualizations

Synthesis of Sodium Ethyl Xanthate

Caption: Synthesis of Sodium Ethyl Xanthate from its reactants.

Decomposition Pathway of Sodium Ethyl Xanthate in Acidic Conditions

Caption: Decomposition of Sodium Ethyl Xanthate in the presence of acid.

Experimental Workflow for Froth Flotation

Caption: Workflow for the froth flotation of sulfide ores using sodium ethyl xanthate.

Mechanism of Sodium Ethyl Xanthate Adsorption on Sulfide Minerals

Caption: Adsorption mechanism of sodium ethyl xanthate on a sulfide mineral surface.

References

- 1. oecd.org [oecd.org]

- 2. filab.fr [filab.fr]

- 3. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. researchgate.net [researchgate.net]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. store.astm.org [store.astm.org]

- 8. oecd.org [oecd.org]

- 9. store.astm.org [store.astm.org]

- 10. infinitalab.com [infinitalab.com]

Understanding the electronic structure of ethylxanthate

An In-depth Technical Guide on the Electronic Structure of Ethylxanthate

Introduction

The this compound anion (C₂H₅OCS₂⁻) is a prominent organosulfur compound with significant utility in industrial processes, particularly as a collector in the froth flotation of sulfide minerals for extracting valuable metals like copper, nickel, and silver.[1][2] Its effectiveness in these applications is fundamentally dictated by its electronic structure, which governs its reactivity and affinity for metal surfaces.[1][3] This technical guide provides a comprehensive analysis of the electronic properties of the this compound anion, intended for researchers, scientists, and professionals in drug development and materials science. The document consolidates quantitative data, details key experimental and computational protocols, and utilizes visualizations to clarify complex electronic interactions and workflows.

Molecular and Electronic Structure

The chemical behavior of the this compound anion is intrinsically linked to its molecular geometry and the spatial distribution of its frontier molecular orbitals (FMOs).[1]

Molecular Geometry

The core of the this compound anion, the dithiocarbonate group (OCS₂⁻), possesses a planar structure.[1][2] This planarity results from the sp² hybridization of the central carbon atom. X-ray crystallography studies on various xanthate salts have provided precise geometric parameters.[1][4] The negative charge is delocalized across the two sulfur atoms, a key feature influencing its coordination chemistry.[2]

Table 1: Molecular Geometry of the this compound Anion

| Parameter | Value | Description |

|---|---|---|

| C–S Bond Length | ~1.65 Å | The equivalence of the two carbon-sulfur bonds indicates significant delocalization of the negative charge across the S-C-S system.[1][2] |

| C–O Bond Length | ~1.38 Å | This bond length is intermediate between a typical C-O single and double bond, suggesting some degree of resonance.[1][2] |

| OCS₂ Core | Planar | The central carbon atom and the three heteroatoms (O, S, S) lie in the same plane.[1][2] |

Frontier Molecular Orbitals (FMOs)

The reactivity of this compound is primarily governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1]

-

HOMO : Theoretical calculations consistently show that the HOMO is mainly composed of the 3p non-bonding and π-bonding orbitals of the two sulfur atoms.[1] This high-energy, electron-rich orbital is localized on the sulfur atoms, making them the primary sites for nucleophilic attack and coordination with soft metal ions.[1]

-

LUMO : The LUMO is predominantly of C–S π* (antibonding) and C–S σ* (antibonding) character.[1] While this orbital can accept electrons, the anion's reactivity is overwhelmingly dictated by its high-energy HOMO.[1]

The significant energy gap between the HOMO and LUMO contributes to the molecule's relative stability.[1] The nature of the HOMO confirms its role as a potent nucleophile and an effective ligand for various transition metals.[1][3]

Charge Distribution

Computational methods such as Mulliken population analysis are used to determine the partial atomic charges within the anion.[1] While the exact values are method-dependent, a consistent finding is the significant localization of negative charge on the two sulfur atoms.[1][5] This reinforces the understanding that the sulfur atoms are the most nucleophilic sites, driving the anion's interaction with electrophiles and metal surfaces.[1]

Table 2: Calculated Electronic Properties of the this compound Anion

| Property | Description |

|---|---|

| HOMO Energy | Primarily composed of sulfur 3p orbitals; dictates nucleophilic reactivity.[1] |

| LUMO Energy | Primarily C-S antibonding in character; can act as an electron acceptor.[1] |

| HOMO-LUMO Gap | The energy difference contributes to the molecule's kinetic stability. A smaller gap generally implies higher reactivity.[1][6] |

| Mulliken Charges | Consistently show a high negative charge density localized on the sulfur atoms, confirming them as the primary sites for chemical interaction.[1][5] |

Spectroscopic and Electrochemical Characterization

A variety of analytical techniques are employed to probe the electronic structure and properties of this compound.

Table 3: Spectroscopic and Electrochemical Data for this compound

| Technique | Key Findings |

|---|---|

| UV-Vis Spectroscopy | Exhibits two characteristic absorption maxima: one around 301-302 nm and another at approximately 225 nm.[7][8] These are attributed to electronic transitions within the dithiocarbonate chromophore. |

| ¹H NMR Spectroscopy | In DMSO-d₆, a quartet is observed around 4.45 ppm (–CH₂–) and a triplet around 1.37 ppm (–CH₃).[1][9] |

| FTIR Spectroscopy | Shows characteristic absorption bands for C=S and O-C-S group vibrations, typically in the 1000-1250 cm⁻¹ region.[9] |

| X-ray Photoelectron Spectroscopy (XPS) | Used to study the adsorption mechanism on mineral and metal surfaces. It provides information on the chemical state of the elements in the adsorbed layer.[10][11] |

| Cyclic Voltammetry (CV) | Reveals the electrochemical oxidation of the this compound anion, often to form diethyl dixanthogen.[1] |

Experimental and Computational Protocols

Synthesis of Potassium Ethyl Xanthate (KEX)

This protocol describes a standard laboratory synthesis of potassium ethyl xanthate.[1][2][4]

-

Preparation of Alkoxide : Dissolve potassium hydroxide (1.0 mol) in absolute ethanol (2.5 mol) in a flask placed in an ice bath. Stir until the KOH is fully dissolved to form potassium ethoxide.[1]

-

Reaction : Slowly add carbon disulfide (1.0 mol) dropwise to the cold potassium ethoxide solution with continuous, vigorous stirring. A pale-yellow precipitate of potassium ethyl xanthate will form.[1][2]

-

Isolation : After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.[1]

-

Purification : Collect the precipitate by vacuum filtration. Wash the solid product twice with cold diethyl ether to remove unreacted starting materials and byproducts.[1]

-

Drying : Dry the purified pale-yellow solid under vacuum to yield potassium ethyl xanthate.

Computational Modeling via Density Functional Theory (DFT)

This protocol outlines a typical computational approach for modeling the electronic properties of the this compound anion.[1][12]

-

Structure Optimization :

-

Construct the initial 3D structure of the this compound anion in a molecular modeling program.

-

Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP functional with a 6-311G(d,p) basis set).[1][13] This process iteratively adjusts atomic positions to find the minimum energy conformation.[12]

-

-

Frequency Calculation :

-

Perform a vibrational frequency calculation on the optimized geometry.

-

Confirm that the structure is a true energy minimum by ensuring there are no imaginary frequencies.[1]

-

-

Property Calculation :

-

From the optimized structure, calculate the key electronic properties.

-

Molecular Orbitals : Visualize the HOMO and LUMO to understand their composition and spatial distribution.[1]

-

Orbital Energies : Extract the energies of the HOMO and LUMO to determine the HOMO-LUMO energy gap.[1]

-

Population Analysis : Perform a Mulliken or Natural Bond Orbital (NBO) analysis to calculate the partial atomic charges on each atom.[1]

-

Electrochemical Analysis by Cyclic Voltammetry (CV)

This protocol describes the electrochemical analysis of the this compound anion's oxidation.[1]

-

Electrolyte Preparation : Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP), in a suitable solvent like acetonitrile.

-

Analyte Solution : Dissolve potassium ethyl xanthate in the electrolyte solution to a final concentration of 1-5 mM.

-

Cell Assembly : Assemble a standard three-electrode electrochemical cell (working, reference, and counter electrodes).

-

Measurement :

-

Purge the solution with an inert gas (e.g., N₂ or Ar) for 15 minutes to remove dissolved oxygen.

-

Perform a cyclic voltammogram by scanning the potential (e.g., from -0.5 V to +0.5 V and back) at a defined scan rate (e.g., 100 mV/s).

-

Analyze the resulting voltammogram for oxidation and reduction peaks.

-

Conclusion

The electronic structure of the this compound anion is central to its function as a powerful nucleophile and coordinating ligand. Its planar OCS₂⁻ core, coupled with the delocalization of negative charge and the high-energy HOMO localized on the sulfur atoms, defines its chemical personality. This guide has synthesized key quantitative data and outlined fundamental experimental and computational protocols for its study. A thorough understanding of these electronic principles is crucial for optimizing its existing applications in mineral processing and for designing new molecules with tailored reactivity for applications in catalysis, synthesis, and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Potassium ethyl xanthate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 9. scirp.org [scirp.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journalssystem.com [journalssystem.com]

- 12. Synthesis, Characterization, and Computational Study of Novel 2-Phenoxyethyl Xanthate Ligand and Complexes with some Transitions Metals – Oriental Journal of Chemistry [orientjchem.org]

- 13. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

Ethylxanthate and its role as an organosulfur compound

An In-depth Technical Guide to Ethylxanthate: An Organosulfur Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organosulfur compound belonging to the xanthate family, characterized by the formula CH₃CH₂OCS₂⁻. Typically available as sodium or potassium salts (Sodium Ethyl Xanthate - SEX; Potassium Ethyl Xanthate - KEX), it presents as a pale yellow powder.[1][2] First synthesized in 1822, this compound's unique chemical properties, stemming from its O-alkyldithiocarbonate structure, have made it indispensable in various industrial and research settings.[3] While its primary application is in the mining industry as a flotation agent for sulfide ores, its utility extends to organic synthesis, the rubber industry, and increasingly, as a versatile ligand and intermediate in coordination chemistry and pharmaceutical development.[4][5][6] This guide provides a comprehensive technical overview of this compound, focusing on its core properties, synthesis, reactivity, and applications relevant to scientific research and drug discovery.

Physicochemical Properties

This compound salts are ionic compounds that are highly soluble in water and alcohol but insoluble in non-polar solvents.[3][7] Their aqueous solutions are stable at high pH but undergo rapid hydrolysis at a pH below 9.[1][2] The this compound anion is the conjugate base of the strong ethyl xanthic acid, which has a pKa of approximately 1.6.[1]

Quantitative Data Summary

The physical and chemical properties of sodium and potassium this compound are summarized below.

Table 1: General Physicochemical Properties of this compound Salts

| Property | Sodium this compound (SEX) | Potassium this compound (KEX) | References |

|---|---|---|---|

| Chemical Formula | C₃H₅NaOS₂ | C₃H₅KOS₂ | [1][2] |

| Molar Mass | 144.18 g/mol | 160.30 g/mol | [1][8] |

| Appearance | Pale yellow powder/pellets | Pale yellow crystalline powder | [1][2][9] |

| Density | 1.263 g/cm³ | 1.558 g/cm³ | [1][8] |

| Melting Point | 182-256 °C (decomposes) | ~205-226 °C (decomposes) | [1][2][8] |

| Acidity (pKa of conjugate acid) | 1.6 | ~1.6 | [1][2] |

| Autoignition Temperature | 250 °C | Not specified |[1] |

Table 2: Solubility of this compound Salts

| Salt | Solvent | Solubility | Temperature | References |

|---|---|---|---|---|

| Sodium this compound | Water | 450 g/L | 10 °C | [1][3] |

| Sodium this compound | Water | 505 g/L | 25 °C | [3] |

| Potassium this compound | Water | Highly soluble | Ambient | [7][8] |

| Potassium this compound | Alcohol | Soluble | Ambient | [7] |

| Potassium this compound | Acetone | 8% | 25 °C | [7] |

| Potassium this compound | Ether | Insoluble | Ambient |[7] |

Table 3: Spectroscopic Data for this compound Identification

| Technique | Wavelength / Shift | Description | References |

|---|---|---|---|

| UV-Vis | 300-302 nm | Characteristic absorption maximum in aqueous solution | [1][10] |

| UV-Vis | 224 nm | Secondary absorption maximum in aqueous solution | [10] |

| Infrared (IR) | 1179, 1160, 1115, 1085 cm⁻¹ | Key absorption peaks for identification | [1] |

| ¹H NMR (in DMSO-d₆) | ~4.45 ppm (quartet) | Methylene protons (-CH₂-) adjacent to oxygen | [11] |

| ¹H NMR (in DMSO-d₆) | ~1.37 ppm (triplet) | Terminal methyl protons (-CH₃) |[11] |

Synthesis and Chemical Reactions

Synthesis

The industrial synthesis of this compound salts is a straightforward and well-established process. It involves the reaction of an alkoxide with carbon disulfide.[2] For potassium this compound, potassium hydroxide is reacted with ethanol to form potassium ethoxide in situ, which then reacts with carbon disulfide.[2] A similar process using sodium hydroxide or sodium ethoxide yields sodium this compound.[1]

Caption: General workflow for the synthesis of potassium this compound.

Experimental Protocol: Synthesis of Potassium this compound (KEX)

This protocol describes a common laboratory-scale synthesis of KEX.[11][12]

-

Preparation: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve potassium hydroxide (KOH, 1.0 mol) in absolute ethanol (2.5 mol). Stir until the KOH is fully dissolved to form potassium ethoxide.[11]

-

Reaction: While maintaining the reaction temperature below 10°C to control the exothermic reaction, add carbon disulfide (CS₂, 1.1 mol) dropwise to the stirred potassium ethoxide solution over approximately one hour.[11][12] A pale-yellow precipitate of potassium this compound will form.

-

Isolation: After the addition of CS₂ is complete, continue stirring the mixture in the ice bath for an additional two hours to ensure the reaction goes to completion.[11]

-

Filtration: Collect the precipitated KEX by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether or acetone to remove unreacted starting materials and byproducts.[7][11] Dry the purified product in a desiccator.

Key Chemical Reactions

This compound undergoes several key reactions, primarily hydrolysis and oxidation, which are highly dependent on environmental conditions.

-

Hydrolysis: In acidic or neutral conditions (pH < 9), this compound rapidly decomposes into ethanol and carbon disulfide.[1][2][10] This decomposition follows first-order or pseudo-first-order kinetics.[12]

-

Oxidation: In the presence of oxidizing agents like oxygen or iodine, this compound dimerizes to form diethyl dixanthogen disulfide.[1][2]

Caption: Primary decomposition pathways for the this compound anion.

Role in Coordination Chemistry

The this compound anion is a versatile ligand in coordination chemistry. It typically acts as a bidentate ligand, coordinating to metal ions through its two sulfur donor atoms to form a stable four-membered chelate ring.[13] This strong affinity for "soft" metal ions like copper, nickel, lead, zinc, and gold is the basis for its application in mineral flotation.[9][13][14] The resulting metal-xanthate complexes are often colorful, crystalline solids and have been investigated for applications in catalysis and as antimicrobial agents.[13]

Caption: this compound anion acting as a bidentate ligand with a metal ion.

Applications in Research and Drug Development

While its primary use is industrial, this compound's reactivity makes it a valuable tool for researchers and drug development professionals.

Organic Synthesis

This compound is a versatile nucleophilic reagent used to introduce sulfur-containing functional groups into organic molecules.[5][15]

-

Thiol Synthesis: The reaction of diazonium salts with potassium this compound is a reliable method for preparing aryl thiols (thiophenols).[6]

-

Thioether Synthesis: It can be used as a stable and odorless thiol surrogate for synthesizing alkyl and aryl thioethers.[6]

-

Heterocycle Synthesis: KEX is a key reagent in the high-yielding synthesis of 2-mercaptobenzimidazoles and 2-mercaptobenzoxazoles, which are precursors to a wide range of biologically active compounds, including proton pump inhibitors and anthelmintics.[6]

Biological Activity and Drug Development

The coordination of xanthate ligands to metal ions can enhance their biological activity, leading to potential antimicrobial and anticancer agents.[13] The increased lipophilicity of the resulting metal-xanthate complex can facilitate its transport across microbial cell membranes, where it can interfere with essential enzyme functions.[13]

Furthermore, certain xanthate derivatives have shown specific biological activities. A notable example is the xanthate derivative D609 (tricyclodecan-9-yl-xanthogenate), which exhibits antiviral properties.[6]

Signaling Pathway: Antiviral Action of Xanthate Derivative D609 D609 acts as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and an inhibitor of sphingomyelin synthase (SMS).[6] These enzymes are critical in lipid signaling pathways that many viruses exploit for replication. By inhibiting these enzymes, D609 disrupts the phosphorylation of viral and cellular proteins, a crucial step for the assembly of new viral particles, thereby halting viral propagation.[6]

Caption: Inhibitory mechanism of xanthate derivative D609 on viral replication.

Analytical Methods

Several methods exist for the detection and quantification of this compound in aqueous solutions.

-

UV-Vis Spectrophotometry: This is a direct and common method, utilizing the strong absorbance maximum at around 301 nm.[10] Detection limits are typically in the range of 40 to 160 µg/L.[10]

-

Iodometric Titration: This method relies on the oxidation of xanthate to dixanthogen by iodine, with a starch indicator to detect the endpoint. However, it is not selective and is prone to interference from other sulfur-containing compounds.[1]

-

Chromatography (HPLC): High-performance liquid chromatography, often coupled with UV or ICP-MS/MS detection, provides a highly sensitive and selective method for determining this compound concentrations, with detection limits as low as 52 µg/L (UV) and 38 µg/L (ICP-MS/MS).[10]

Safety and Toxicology

This compound salts pose moderate health and environmental risks that necessitate careful handling.

-

Human Health: Sodium this compound is classified as harmful if swallowed or in contact with skin, and it causes skin and eye irritation.[1][16][17] The main hazards are often associated with its decomposition product, carbon disulfide (CS₂), which can form during storage and use and is a known neurotoxin.

-

Environmental Impact: this compound is particularly toxic to aquatic life, and its disposal is strictly controlled.[1] Its decomposition rate and environmental fate are highly dependent on pH and temperature.[12][18]

Table 4: Toxicological Data for this compound

| Parameter | Species | Route | Value | Reference |

|---|---|---|---|---|

| LD50 (Sodium this compound) | Male Albino Mice | Oral | 730 mg/kg | [1] |

| LD50 (Potassium this compound) | Rat | Oral | 1700 mg/kg |[19] |

Handling Precautions: When working with this compound, appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn.[19] Work should be conducted in a well-ventilated area to avoid inhalation of dust or decomposition products like CS₂.[19] Store in a cool, dry, well-ventilated place away from heat, sparks, and incompatible materials such as strong acids and oxidizing agents.[7][19]

Conclusion

This compound is a foundational organosulfur compound with a rich history and a diverse range of applications. For researchers, scientists, and drug development professionals, its utility extends far beyond its industrial role in mining. As a versatile ligand, a nucleophilic reagent in organic synthesis, and a scaffold for biologically active molecules, this compound offers significant potential. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for leveraging its capabilities in the laboratory and developing novel applications in medicine and materials science.

References

- 1. Sodium ethyl xanthate - Wikipedia [en.wikipedia.org]

- 2. Potassium ethyl xanthate - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. nbinno.com [nbinno.com]

- 5. Sodium Ethyl Xanthate Supplier | 140-90-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 6. benchchem.com [benchchem.com]

- 7. Potassium this compound | 140-89-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Sodium Ethyl Xanthate Cas No.: 140-90-9 of China Manufacturer [zxchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. CAS 140-89-6: Potassium this compound | CymitQuimica [cymitquimica.com]

- 15. nbinno.com [nbinno.com]

- 16. redox.com [redox.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. jcsp.org.pk [jcsp.org.pk]

- 19. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Core Principles of Ethylxanthate in Mineral Flotation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylxanthate and its alkali metal salts, particularly sodium this compound (SEX) and potassium this compound (KEX), are cornerstone reagents in the froth flotation of sulfide minerals.[1][2][3][4] This technical guide provides a comprehensive overview of the fundamental principles governing the action of this compound in mineral flotation. It delves into the chemical structure, synthesis, and mechanism of action of this compound, detailing its role as a collector in rendering mineral surfaces hydrophobic. The guide further explores the critical factors influencing its performance, such as pH and concentration, and presents quantitative data on its efficacy with key sulfide minerals including chalcopyrite, galena, sphalerite, and pyrite. Detailed experimental protocols for characterizing the interactions between this compound and mineral surfaces are also provided, alongside visual representations of key processes and relationships to facilitate a deeper understanding for researchers and professionals in the field.

Introduction: The Role of this compound in Froth Flotation

Froth flotation is a widely employed physicochemical separation process in the mining industry, crucial for the beneficiation of valuable minerals from ores.[1] The process relies on the selective modification of mineral surfaces to either attract or repel air bubbles in an aqueous slurry. Hydrophobic particles attach to air bubbles and are carried to the surface to form a froth, which is then skimmed off, while hydrophilic particles remain in the slurry.[1]

This compound is a primary example of a collector, a chemical agent designed to selectively adsorb onto the surface of target minerals and impart hydrophobicity.[1][3][4] It is an anionic sulfur-containing organic compound that has proven highly effective and selective, particularly for sulfide minerals of copper, lead, and zinc.[1][5] The molecular structure of this compound is amphipathic, possessing a polar head that interacts with the mineral surface and a non-polar hydrocarbon tail that extends into the aqueous phase, creating the desired hydrophobic layer.[1] The length of this hydrocarbon chain influences the collector's strength and selectivity; this compound, with its shorter chain, is considered a weaker but more selective collector compared to longer-chain xanthates like amyl xanthate.[6][7]

Chemical and Physical Properties of this compound

Sodium this compound (SEX) and potassium this compound (KEX) are the most common forms used in mineral processing. They are pale yellow powders that are soluble in water.[3][4][8] The stability of this compound in aqueous solutions is highly dependent on pH. It is more stable in alkaline solutions and undergoes rapid hydrolysis at a pH below 9.[3][8] Oxidation of this compound can lead to the formation of diethyl dixanthogen disulfide, another hydrophobic species that can influence the flotation process.[8]

Below is a diagram illustrating the chemical structure of the this compound ion.

Mechanism of Action: Inducing Hydrophobicity

The primary function of this compound is to selectively adsorb onto the surface of sulfide minerals, thereby rendering them hydrophobic. This process is governed by the chemical affinity between the polar head of the xanthate molecule and the metal ions on the mineral surface.

The general mechanism can be visualized as a three-step process:

-

Diffusion: this compound ions in the pulp solution diffuse to the mineral surface.

-

Adsorption: The polar head of the this compound ion chemisorbs onto the metallic sites of the sulfide mineral. This can involve the formation of insoluble metal xanthates.[1]

-

Hydrophobic Layer Formation: The non-polar ethyl groups orient themselves outwards into the aqueous phase, creating a hydrophobic layer that repels water and facilitates the attachment of air bubbles.[1]

The following diagram illustrates the overall mineral flotation process with this compound as the collector.

References

The Precarious Nature of Ethylxanthate: A Deep Dive into its Thermal Stability and Decomposition

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethylxanthates, organosulfur compounds widely utilized in mineral processing and as intermediates in organic synthesis, possess a well-documented thermal instability that necessitates a thorough understanding for safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of ethylxanthate, with a focus on providing researchers, scientists, and drug development professionals with the critical information needed for their work. While specific quantitative data for the thermal decomposition of pure solid potassium or sodium this compound is limited in publicly available literature, significant insights can be drawn from studies on related metal xanthates and the behavior of this compound in aqueous solutions.

Thermal Decomposition Profile

The thermal decomposition of solid this compound is an exothermic process that can be vigorous, leading to the breakdown of the molecule into smaller, more volatile compounds. The stability of this compound is significantly influenced by factors such as temperature, pH (in aqueous solution), and the presence of moisture. In the solid state, decomposition can be initiated by heat, and in the presence of moisture, hydrolysis can occur, leading to the formation of carbon disulfide, a toxic and flammable gas.

Key Decomposition Products

The thermal decomposition of this compound, particularly under inert atmosphere (pyrolysis), is expected to yield a range of volatile organic and sulfur-containing compounds. In the presence of air or oxygen, combustion leads to the formation of oxides of carbon and sulfur.

Table 1: Expected Thermal Decomposition Products of Solid this compound

| Product Name | Chemical Formula | Physical State | Method of Identification | Reference |

| Carbon Disulfide | CS₂ | Gas | Evolved Gas Analysis-Mass Spectrometry (EGA-MS) | [1] |

| Ethanol | C₂H₅OH | Gas | Inferred from aqueous decomposition studies | [2] |

| Carbonyl Sulfide | COS | Gas | Evolved Gas Analysis-Mass Spectrometry (EGA-MS) | [1] |

| Potassium/Sodium Sulfide | K₂S / Na₂S | Solid Residue | Inferred from decomposition of metal xanthates | [2] |

| Potassium/Sodium Carbonate | K₂CO₃ / Na₂CO₃ | Solid Residue | Inferred from decomposition of metal xanthates | [2] |

| Carbon Oxides | COₓ | Gas | Combustion product in air | [2] |

| Sulfur Oxides | SOₓ | Gas | Combustion product in air | [2] |

Quantitative Thermal Analysis Data (Inferred from Metal Ethylxanthates)

Due to the limited availability of specific data for alkali metal ethylxanthates, the following table presents data from the thermal analysis of various metal ethylxanthates to provide an expected range of decomposition temperatures. These values can vary depending on the specific metal cation and experimental conditions.

Table 2: Thermal Decomposition Data for various Metal Ethylxanthates

| Compound | Decomposition Temperature Range (°C) | Atmosphere | Technique | Key Observations | Reference |

| Ca(II) this compound | High stability | Air and Nitrogen | TG-DTA | Single-stage decomposition. | [3] |

| Mn(II) this compound | Medium-high stability | Air and Nitrogen | TG-DTA | Two-stage decomposition in air, single-stage in nitrogen. | [3] |

| Fe(III) this compound | Medium stability | Air and Nitrogen | TG-DTA | Single-stage decomposition. | [3] |

| Co(II) this compound | Lower stability | Air and Nitrogen | TG-DTA | Two-stage decomposition in air, single-stage in nitrogen. | [3] |

| Ni(II) this compound | Least stable | Air and Nitrogen | TG-DTA | Two-stage decomposition in air, single-stage in nitrogen. | [3] |

| Zn(ethyl)xanthate | Onset ~130°C | - | DTA | - | [4] |

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound is a complex process that can proceed through several pathways depending on the conditions. The Chugaev elimination is a well-known reaction for the pyrolysis of xanthates, which involves a concerted fragmentation.

Proposed Thermal Decomposition Pathway of Solid Potassium this compound

Caption: Proposed pathway for the thermal decomposition of solid this compound.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of pure solid this compound are not extensively published. However, the following generalized methodologies, adapted from studies on metal xanthates, can be employed.[2]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of decomposition temperatures and the quantification of mass loss.

Protocol 1: Thermogravimetric Analysis of this compound

-

Instrument Calibration: Ensure the thermogravimetric analyzer is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small amount (typically 3-10 mg) of finely powdered this compound into an inert crucible (e.g., alumina or platinum).[2]

-

Atmosphere: Set the desired atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to study pyrolysis.[2] For oxidative decomposition studies, air or oxygen can be used.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[2]

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. From this curve, determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition step.[2]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the heat of decomposition.

Protocol 2: Differential Scanning Calorimetry of this compound

-

Instrument Calibration: Calibrate the differential scanning calorimeter for temperature and enthalpy using certified reference materials.

-

Sample Preparation: Hermetically seal a small amount of the sample (typically 1-5 mg) in an aluminum or copper pan.[2]

-

Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen) at a constant flow rate.[2]

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.[2]

-

Data Analysis: The DSC curve plots the heat flow versus temperature. Endothermic peaks typically represent melting or phase transitions, while exothermic peaks indicate decomposition or crystallization. The peak temperature and the area under the peak (enthalpy change) provide quantitative information about the thermal event.[2]

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

Caption: A typical experimental workflow for the thermal analysis of solid this compound.

Factors Influencing Thermal Stability

The thermal stability of this compound is not an intrinsic property but is influenced by a variety of external factors.

In Aqueous Solution:

-

pH: The decomposition rate of this compound in aqueous solution is highly pH-dependent. The rate increases as the pH decreases.[5] In acidic or neutral conditions, the primary decomposition products are carbon disulfide and the corresponding alcohol.[5] In basic solutions, the decomposition rate is slower, and other products like carbonates and sulfides can be formed.[5]

-

Temperature: An increase in temperature accelerates the decomposition of this compound in aqueous solutions.[6]

-

Other Factors: The presence of dissolved metal ions and exposure to ultraviolet radiation can also increase the decomposition rate.[5]

In Solid State:

-

Moisture: The presence of moisture can facilitate the hydrolysis of solid this compound, leading to the release of carbon disulfide.[7]

-

Atmosphere: The decomposition products will vary depending on whether the heating occurs in an inert or an oxidizing atmosphere. In air, combustion will lead to the formation of metal oxides and sulfur oxides.[3]

Conclusion and Future Outlook

A comprehensive understanding of the thermal stability and decomposition of this compound is paramount for its safe and effective use in various scientific and industrial applications. While direct quantitative data on the solid-state thermal decomposition of pure alkali metal ethylxanthates remains limited, analysis of related metal xanthates and aqueous decomposition studies provide a strong basis for predicting its behavior. The primary decomposition pathway likely involves the release of volatile compounds such as carbon disulfide and ethanol, with the formation of a solid salt residue.[2]

Further research employing advanced analytical techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS) is necessary to definitively identify all decomposition products and to determine the precise decomposition kinetics of solid this compound. Such studies would provide invaluable quantitative data, enhancing the safety and efficiency of processes involving this important chemical.

References

A Technical Guide to the Solubility and Stability of Ethylxanthate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract